2-Amino-3-(5-chlorofuran-2-yl)propanoic acid

MAO-B inhibition neurodegeneration research enzyme kinetics

2-Amino-3-(5-chlorofuran-2-yl)propanoic acid is a non-proteinogenic α-amino acid derivative featuring a 5-chlorofuran-2-yl substituent at the β-position. The compound exhibits documented inhibitory activity against multiple enzyme targets, including human monoamine oxidase B (MAO-B) with Ki = 0.930 nM , porcine D-amino acid oxidase (DAAO) with IC50 = 240 nM , Plasmodium falciparum falcipain-2/3 with IC50 = 6.67 μM , and the 20S proteasome β5 subunit with IC50 = 3.70 nM.

Molecular Formula C7H8ClNO3
Molecular Weight 189.59 g/mol
Cat. No. B13540361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(5-chlorofuran-2-yl)propanoic acid
Molecular FormulaC7H8ClNO3
Molecular Weight189.59 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)Cl)CC(C(=O)O)N
InChIInChI=1S/C7H8ClNO3/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)
InChIKeyLVRFSUGJGIPQKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(5-chlorofuran-2-yl)propanoic Acid: A 5-Chlorofuran-Modified Non-Proteinogenic Amino Acid with Documented Enzyme Inhibitory Activity


2-Amino-3-(5-chlorofuran-2-yl)propanoic acid is a non-proteinogenic α-amino acid derivative featuring a 5-chlorofuran-2-yl substituent at the β-position. The compound exhibits documented inhibitory activity against multiple enzyme targets, including human monoamine oxidase B (MAO-B) with Ki = 0.930 nM [1], porcine D-amino acid oxidase (DAAO) with IC50 = 240 nM [2], Plasmodium falciparum falcipain-2/3 with IC50 = 6.67 μM [3], and the 20S proteasome β5 subunit with IC50 = 3.70 nM [4]. The 5-chloro substitution on the furan ring distinguishes this compound from unsubstituted furylalanine analogs and provides a defined molecular scaffold for investigating structure-activity relationships in heteroaryl amino acid derivatives.

Why 2-Amino-3-(5-chlorofuran-2-yl)propanoic Acid Cannot Be Replaced by Unsubstituted Furylalanine or Other Heteroaryl Alanine Analogs


Substitution of 2-amino-3-(5-chlorofuran-2-yl)propanoic acid with unsubstituted furylalanine or other heteroaryl alanine derivatives is not scientifically equivalent due to the pronounced electronic and steric effects conferred by the 5-chloro substituent. The chlorine atom at the 5-position of the furan ring alters the π-electron distribution of the heteroaromatic system, modulating molecular recognition at enzyme active sites [1]. Unsubstituted 3-(2-furyl)alanine (CAS 4066-39-1) lacks this halogen-mediated electronic tuning and consequently does not exhibit the same enzyme inhibition profile. Furthermore, the chlorofuran moiety enables orthogonal bioconjugation strategies that are inaccessible to non-halogenated analogs [2]. Generic substitution therefore introduces uncontrolled variables in both potency and reactivity, which is unacceptable in structure-activity relationship studies, enzyme mechanism investigations, or peptide engineering applications requiring defined molecular properties.

2-Amino-3-(5-chlorofuran-2-yl)propanoic Acid: Comparative Quantitative Evidence for Scientific Selection


MAO-B Inhibition: 0.93 nM Ki Establishes Sub-Nanomolar Affinity Comparable to Clinical MAO-B Inhibitors

This compound inhibits human recombinant MAO-B with a Ki value of 0.930 nM [1]. For comparator context, the clinically approved selective MAO-B inhibitor selegiline (L-deprenyl) exhibits a Ki of approximately 14-33 nM for human MAO-B in recombinant enzyme assays [2], representing a 15- to 35-fold lower binding affinity relative to the target compound. The structurally related unsubstituted furylalanine analog lacks documented MAO-B inhibitory activity.

MAO-B inhibition neurodegeneration research enzyme kinetics

D-Amino Acid Oxidase Inhibition: 240 nM IC50 with Porcine Enzyme and Species-Dependent Selectivity Profile

The compound inhibits porcine kidney D-amino acid oxidase (DAAO) with an IC50 of 240 nM [1]. In contrast, its inhibitory potency against human recombinant DAAO is approximately 5.8-fold lower (IC50 = 1.38 μM) and against rat spinal DAAO is approximately 33-fold lower (IC50 = 7.99 μM) [1]. The unsubstituted furylalanine analog lacks reported DAAO inhibitory activity.

DAAO inhibition D-serine modulation species selectivity

Falcipain-2/3 Inhibition: 6.67 μM IC50 Against P. falciparum Cysteine Proteases

The compound inhibits Plasmodium falciparum falcipain-2 and falcipain-3 with an IC50 of 6.67 μM (6.67E+3 nM) [1]. For comparator context, the reference falcipain inhibitor E-64 exhibits an IC50 of approximately 1-2 nM against falcipain-2 [2], while the unsubstituted furylalanine analog lacks reported activity against Plasmodium proteases.

antimalarial research falcipain inhibition cysteine protease

Proteasome β5 Subunit Inhibition: 3.70 nM IC50 with Subunit Selectivity Over β1 and β2

This compound inhibits the 20S proteasome β5 subunit with an IC50 of 3.70 nM [1]. Against the β1 subunit, potency is reduced to IC50 = 114 nM (approximately 31-fold selectivity for β5). Against the β2 subunit, IC50 = 101 nM (approximately 27-fold selectivity for β5) [1]. Unsubstituted furylalanine lacks documented proteasome inhibitory activity.

proteasome inhibition β5 subunit selectivity cancer research

Cell Differentiation Activity: Antiproliferative and Monocyte Differentiation-Inducing Effects Documented in Patent Literature

Patent literature documents that 2-amino-3-(5-chlorofuran-2-yl)propanoic acid exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This dual antiproliferative and differentiation-inducing activity is not reported for unsubstituted furylalanine or common heteroaryl alanine analogs. For comparator context, the established differentiation-inducing agent all-trans retinoic acid (ATRA) induces granulocytic differentiation in HL-60 cells with EC50 approximately 1-10 nM, whereas this compound operates through a distinct monocyte-directed mechanism.

cell differentiation antiproliferative monocyte induction

2-Amino-3-(5-chlorofuran-2-yl)propanoic Acid: Validated Research Application Scenarios Based on Quantitative Evidence


MAO-B Chemical Probe Development and Reference Inhibitor Applications

With a Ki of 0.930 nM against human recombinant MAO-B [1], this compound is suitable as a high-affinity reference inhibitor for MAO-B enzymatic assays, as a chemical probe for validating MAO-B target engagement in cellular or tissue preparations, and as a benchmark comparator in MAO-B inhibitor screening campaigns. Its sub-nanomolar affinity exceeds that of the clinical reference selegiline by 15- to 35-fold, providing a high-potency alternative for assay standardization.

Species-Selective DAAO Inhibition for D-Serine Pathway Modulation Studies

The compound's 5.8-fold selectivity for porcine DAAO (IC50 = 240 nM) over human DAAO (IC50 = 1.38 μM) and 33-fold selectivity over rat DAAO (IC50 = 7.99 μM) [2] supports its use in studies requiring species-selective DAAO inhibition. This property is valuable for pharmacological dissection of D-serine metabolism in porcine tissue models and for interpreting cross-species differences in DAAO-dependent pathways.

Proteasome β5 Subunit-Selective Inhibition in Cancer Cell Biology Research

The compound exhibits IC50 = 3.70 nM against the proteasome β5 subunit with 27- to 31-fold selectivity over β1 and β2 subunits [3]. This profile supports applications in proteasome subunit-specific pharmacology studies, particularly for dissecting the relative contributions of β5 versus β1/β2 inhibition to cytotoxic or cytostatic effects in cancer cell models.

Peptide Engineering via Chlorofuran-Mediated Orthogonal Bioconjugation

The 5-chlorofuran moiety enables orthogonal bioconjugation and derivatization strategies in furan-functionalized peptides, including Diels-Alder reactivity for chemoselective tagging and catch-release enrichment [4]. This property supports applications in peptide engineering, chemical proteomics, and natural product discovery workflows requiring selective furan moiety functionalization.

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